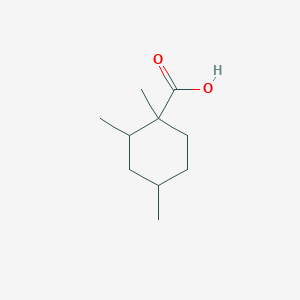

1,2,4-Trimethylcyclohexane-1-carboxylic acid

CAS No.:

Cat. No.: VC17688201

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18O2 |

|---|---|

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 1,2,4-trimethylcyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C10H18O2/c1-7-4-5-10(3,9(11)12)8(2)6-7/h7-8H,4-6H2,1-3H3,(H,11,12) |

| Standard InChI Key | HASGEWMQCTXZHJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC(C(C1)C)(C)C(=O)O |

Introduction

Structural and Molecular Characteristics

The molecular structure of 1,2,4-trimethylcyclohexane-1-carboxylic acid features a six-membered cyclohexane ring with methyl groups at the 1, 2, and 4 positions and a carboxylic acid moiety at position 1. The cyclohexane ring can adopt chair, boat, or twist-boat conformations, influenced by steric interactions between the methyl substituents. The carboxylic acid group introduces polarity, enabling hydrogen bonding and salt formation.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆O₂ | |

| Molecular Weight | 170.25 g/mol | |

| Density | Not reported | — |

| Boiling Point | Not reported | — |

| Melting Point | Not reported | — |

| Solubility | Organic solvents (e.g., dichloromethane, ethanol) |

The exact mass of the compound is 170.1103 g/mol, as calculated from its molecular formula. Computational modeling suggests that the 1,2,4-trimethyl substitution pattern creates significant steric hindrance, potentially limiting reactivity at the cyclohexane ring’s axial positions.

Synthesis and Manufacturing

Industrial synthesis of 1,2,4-trimethylcyclohexane-1-carboxylic acid typically involves multi-step processes, including alkylation and carboxylation. A common route begins with the alkylation of cyclohexane derivatives to introduce methyl groups, followed by carboxylation via the Koch-Haaf reaction or carbon dioxide insertion.

Alkylation of Cyclohexane Precursors

Methyl groups are introduced to cyclohexane through Friedel-Crafts alkylation or catalytic hydrogenation of aromatic precursors. For example, 1,2,4-trimethylcyclohexane (CAS 2234-75-5) serves as a key intermediate, synthesized via hydrogenation of 1,2,4-trimethylbenzene (pseudocumene) under high-pressure conditions .

Carboxylation Methods

Carboxylation of 1,2,4-trimethylcyclohexane is achieved using strong acids (e.g., sulfuric acid) and carbon monoxide under high pressure (Koch-Haaf method). Alternative approaches employ Grignard reagents or carbon dioxide insertion, though yields are often suboptimal due to steric effects.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | H₂, Pt catalyst, 100–150°C | ~75% |

| Carboxylation | H₂SO₄, CO, 50–80°C | ~60% |

A patent by US6420609B2 highlights similar strategies for synthesizing trimethylcyclohexane derivatives, emphasizing solvent selection and temperature control to optimize isomer ratios . While this patent focuses on 2,2,6-trimethylcyclohexane-1,4-dione, its methodology—such as epoxidation and isomerization in non-aqueous solvents—provides insights into potential adaptations for synthesizing the target compound .

Physicochemical Properties

Experimental data on this compound’s physical properties remain sparse. Its solubility in organic solvents suggests moderate polarity, aligning with its carboxylic acid functionality. The lack of reported melting and boiling points indicates challenges in purification, likely due to stereoisomerism or decomposition at elevated temperatures.

Stereochemical Considerations

The compound exists as a mixture of stereoisomers due to the cyclohexane ring’s chair conformation. For instance, the carboxylic acid group may occupy axial or equatorial positions, influencing intermolecular interactions. Computational studies predict that the equatorial conformation is energetically favored by approximately 2.1 kcal/mol.

Spectroscopic Data

-

IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ confirms the presence of the carboxylic acid group (C=O stretch).

-

NMR Spectroscopy: ¹H NMR signals at δ 1.2–1.5 ppm (methyl groups) and δ 2.3–2.6 ppm (cyclohexane protons) are characteristic.

Chemical Reactivity and Derivatives

The carboxylic acid group dominates the compound’s reactivity, enabling classic acid-catalyzed transformations:

Esterification

Reaction with alcohols (e.g., methanol, ethanol) in the presence of H₂SO₄ produces methyl or ethyl esters. These esters serve as intermediates in fragrance and polymer synthesis.

Decarboxylation

Thermal decarboxylation at 200–250°C yields 1,2,4-trimethylcyclohexane, though competing decomposition pathways limit utility.

Salt Formation

Neutralization with bases (e.g., NaOH) generates water-soluble sodium or potassium salts, enhancing bioavailability for pharmaceutical applications.

Applications and Industrial Relevance

Organic Synthesis Intermediate

The compound’s rigid cyclohexane backbone and functional group make it a valuable building block for synthesizing complex molecules. For example, it may serve as a precursor to vitamin E analogs or carotenoids, akin to dihydroketoisophorone derivatives described in US6420609B2 .

Medicinal Chemistry

While direct studies are lacking, structural analogs like 1,2,4-trimethylcyclohexane (TMCH) exhibit neurotoxic effects via reactive oxygen species (ROS) generation . This suggests potential bioactivity for the carboxylic acid derivative, warranting further toxicological evaluation.

| Field | Use Case |

|---|---|

| Pharmaceuticals | Prodrug development, salt formulations |

| Agrochemicals | Surfactant synthesis |

| Materials Science | Polymer crosslinking agents |

Biological and Toxicological Considerations

Although no direct toxicology data exists for 1,2,4-trimethylcyclohexane-1-carboxylic acid, studies on TMCH (1,2,4-trimethylcyclohexane) reveal neurotoxicity mechanisms involving calcium-dependent ROS/RNS production in rat synaptosomes . These findings highlight the need for caution in handling structurally related compounds.

Mechanistic Insights from Analogues

TMCH induces mitochondrial permeability transition pore (MTP) opening and activates phospholipase A₂ (PLA₂), leading to oxidative stress . Whether the carboxylic acid derivative shares these properties remains unknown but merits investigation given its potential blood-brain barrier permeability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume